molecular formula C17H21N3O2 B5639583 butyl 2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

butyl 2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

Cat. No. B5639583
M. Wt: 299.37 g/mol
InChI Key: GDTDCZBHFFNHLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through several methods. For instance, a one-pot synthesis technique starting from carboxylic acid and 2-methylaminopyridines allows for the introduction of various substituents at specific positions, demonstrating the versatility in synthesizing these compounds (Crawforth & Paoletti, 2009). Another method involves using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant and boron trifluoride etherate as a catalyst, which directly prepares imidazo[1,2-A]pyridine-3-carboxylates from 2-aminopyridines and β-ketoesters, highlighting the role of catalysts in the reaction outcomes (Wang, Ma, & Yu, 2011).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been extensively studied. For example, crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives have revealed the inclinations of phenyl rings to the mean planes of the imidazole rings, indicating interactions that could influence molecular properties (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions that enhance their application potential. For example, the direct C-3 arylation of imidazo[1,2-a]pyridines with aryl tosylates and mesylates using palladium-phosphine complexes showcases the feasibility of modifying these compounds at specific positions, which is critical for tailoring their properties for specific applications (Choy et al., 2015).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular architecture. Studies like the crystal structure analysis provide insights into the arrangement of molecules, which can affect the compound's solubility and stability (Hjouji et al., 2016).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability of imidazo[1,2-a]pyridine derivatives, are critical for their application in various fields. For instance, the synthesis of conformationally constrained imidazo[1,5-a]pyridine inhibitors showcases the compound's potential in inhibiting specific enzymes, reflecting its reactivity and potential for drug development (Dinsmore et al., 2000).

properties

IUPAC Name

butyl 2-phenyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-3-11-22-17(21)20-10-9-14-15(12-20)19-16(18-14)13-7-5-4-6-8-13/h4-8H,2-3,9-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTDCZBHFFNHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N1CCC2=C(C1)NC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

butyl 2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate

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